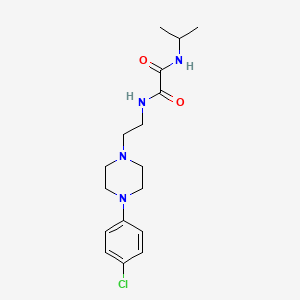

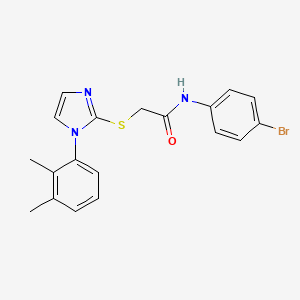

![molecular formula C19H18N4O3S B2548173 1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894021-43-3](/img/structure/B2548173.png)

1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative that is part of a broader class of compounds known for their potential biological activities. Urea derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including enzyme inhibition and anticancer activities .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of isocyanates with primary or secondary amines. In the case of 1-(Benzo[d]thiazol-2-yl)urea derivatives, the synthesis may involve the condensation of benzo[d]thiazol-2-yl ethanamine with substituted phenyl isocyanates under mild conditions . The synthesis of similar compounds has been reported, where various substituted amines and triphosgene are used in the presence of a base . These methods provide a versatile approach to creating a wide array of urea derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using spectroscopic techniques such as NMR, IR, MS, and HRMS. Single-crystal X-ray diffraction is also employed to confirm the structure of these compounds in the crystalline state . The molecular structure is crucial as it can influence the biological activity of the compound, including its ability to interact with biological targets such as enzymes or receptors.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of complexes with other molecules. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines has been studied, revealing the importance of hydrogen bonding in complex formation . The electronic properties of substituents can significantly affect the association and stability of these complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, determining their distribution, metabolism, and excretion in biological systems. The electronic properties of substituents on the urea moiety can also affect the compound's reactivity and interaction with biological targets .

Biological Activity Analysis

Urea derivatives have been extensively studied for their biological activities. Some compounds in this class have shown promising anticancer effects, with certain derivatives exhibiting significant cytotoxicity against cancer cell lines . Others have demonstrated enzyme inhibition properties, such as the inhibition of acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases . The modification of the urea moiety, such as the introduction of alkyl or aryl groups, can lead to variations in biological activity, including reduced toxicity and enhanced therapeutic potential .

科学的研究の応用

Medicinal Chemistry Applications

Urea and benzothiazole derivatives, like 1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, have demonstrated a wide array of biological activities, making them of great importance in medicinal chemistry. These compounds have been explored for their potential as therapeutic agents, including their roles in treating rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides in agricultural applications (Rosales-Hernández et al., 2022). The synthesis and biological evaluation of these derivatives underscore their versatility and potential in drug development, highlighting the importance of the benzothiazole moiety and its derivatives in the discovery of new pharmacophores.

Drug Design and Development

The unique hydrogen-binding capabilities of ureas make them an essential functional group in drug design, playing a pivotal role in drug-target interactions. Various urea derivatives have been studied for their modulation of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, and mTOR, among others. These studies affirm the significance of urea in medicinal chemistry, facilitating the design of molecules with enhanced biological activities and better pharmacokinetic profiles (Jagtap et al., 2017).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, urea derivatives serve as chemosensors for detecting various metal ions. Their structural and electronic features, enriched with heteroatoms like nitrogen, sulfur, and oxygen, provide coordination sites acting as ligands for metal ions. This capacity makes them valuable tools in detecting and quantifying metal ions in environmental, agricultural, and biological samples, showcasing their versatility beyond pharmaceutical applications (Al-Saidi & Khan, 2022).

特性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-14-6-4-5-13(10-14)23-11-12(9-17(23)24)20-18(25)22-19-21-15-7-2-3-8-16(15)27-19/h2-8,10,12H,9,11H2,1H3,(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCGDYCKRABVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

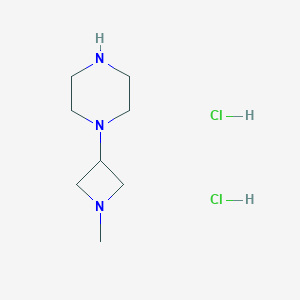

![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)

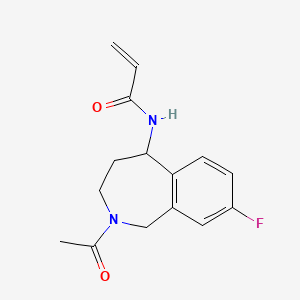

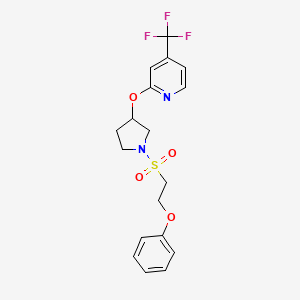

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)

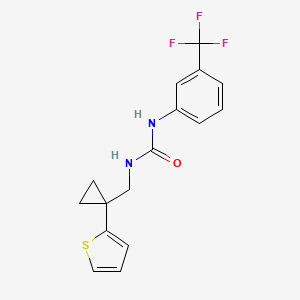

![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)

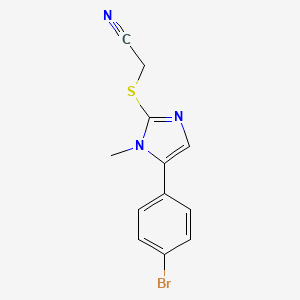

![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)

![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)